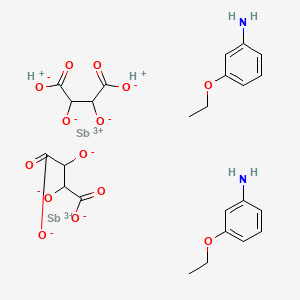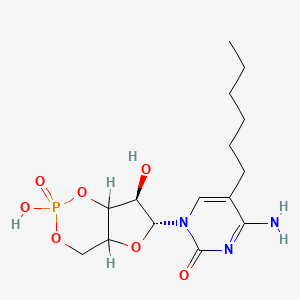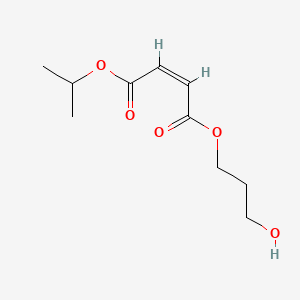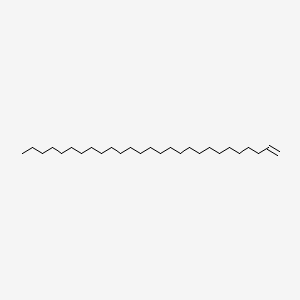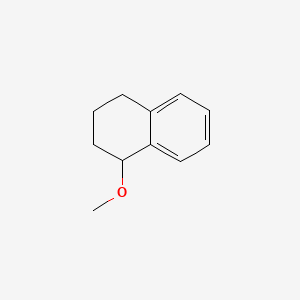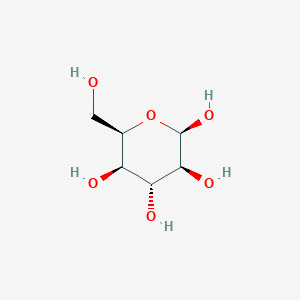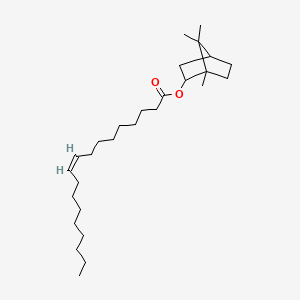
Bornyl oleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bornyl oleate is an ester formed from borneol and oleic acid It is a naturally occurring compound found in various essential oils and is known for its pleasant aroma
Preparation Methods
Synthetic Routes and Reaction Conditions: Bornyl oleate can be synthesized through an esterification reaction between borneol and oleic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or a lipase enzyme, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the enzymatic method is often preferred due to its higher efficiency and selectivity. This method involves using borneol and oleic acid as substrates and adding a lipase enzyme in a solvent system or a solvent-free system to catalyze the esterification reaction. The reaction is conducted at temperatures ranging from 20°C to 80°C, and the content of this compound can reach up to 97% .
Chemical Reactions Analysis
Types of Reactions: Bornyl oleate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert this compound back to borneol and oleic acid.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic conditions can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Borneol and oleic acid.
Substitution: Various esters depending on the nucleophile used.
Scientific Research Applications
Bornyl oleate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the fragrance industry for its pleasant aroma and stability.
Mechanism of Action
The mechanism of action of bornyl oleate involves its interaction with cell membranes and enzymes. Its lipophilic nature allows it to easily integrate into lipid bilayers, affecting membrane fluidity and permeability. This compound can also interact with enzymes, either inhibiting or enhancing their activity, depending on the specific enzyme and conditions.
Comparison with Similar Compounds
Bornyl acetate: Another ester of borneol, known for its use in fragrances and flavorings.
Isoborneol: A structural isomer of borneol, used in similar applications.
Camphor: A related compound with a similar structure, used in medicinal and aromatic applications.
Uniqueness: Bornyl oleate is unique due to its combination of borneol and oleic acid, giving it distinct chemical and physical properties. Its higher molecular weight and longer carbon chain compared to bornyl acetate and isoborneol make it more lipophilic, which can be advantageous in certain applications, such as drug delivery and membrane studies.
Properties
CAS No. |
33889-26-8 |
|---|---|
Molecular Formula |
C28H50O2 |
Molecular Weight |
418.7 g/mol |
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C28H50O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)30-25-23-24-21-22-28(25,4)27(24,2)3/h12-13,24-25H,5-11,14-23H2,1-4H3/b13-12- |
InChI Key |
GANTUJXCYDUCSM-SEYXRHQNSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC1CC2CCC1(C2(C)C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1CC2CCC1(C2(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-8-chloro-1,2-dimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one](/img/structure/B12644782.png)
